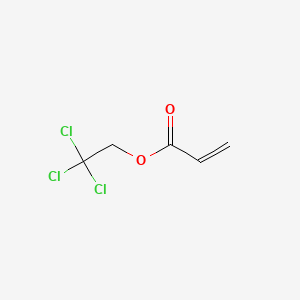
2,2,2-Trichloroethyl acrylate
Vue d'ensemble
Description
2,2,2-Trichloroethyl acrylate is an organic compound with the molecular formula C5H5Cl3O2. It is a colorless liquid that is primarily used in organic synthesis and polymer chemistry. This compound is known for its reactivity and versatility in various chemical reactions, making it a valuable intermediate in the production of various materials and chemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,2,2-Trichloroethyl acrylate can be synthesized through the esterification of acryloyl chloride with 2,2,2-trichloroethanol. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an organic solvent like benzene or toluene under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous feeding of reactants into a reactor, maintaining optimal reaction conditions to ensure high yield and purity. The product is then purified through distillation or other separation techniques to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
2,2,2-Trichloroethyl acrylate undergoes various types of chemical reactions, including:
Polymerization: It can polymerize to form poly(this compound), which is used in coatings and adhesives.
Substitution Reactions: The trichloroethyl group can be substituted with other functional groups under appropriate conditions.
Hydrolysis: It can hydrolyze to form acrylic acid and 2,2,2-trichloroethanol.
Common Reagents and Conditions
Triethylamine: Used as a base in the esterification reaction.
Benzene or Toluene: Common solvents for the reaction.
Acryloyl Chloride: Reactant used in the synthesis.
Major Products Formed
Poly(this compound): Formed through polymerization.
Acrylic Acid and 2,2,2-Trichloroethanol: Formed through hydrolysis.
Applications De Recherche Scientifique
2,2,2-Trichloroethyl acrylate has several applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of polymers with specific properties.
Organic Synthesis: Serves as an intermediate in the synthesis of various organic compounds.
Material Science: Used in the development of coatings, adhesives, and other materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,2,2-Trichloroethyl acrylate involves its reactivity with various nucleophiles and electrophiles. The acrylate group is highly reactive, allowing it to participate in polymerization and other addition reactions. The trichloroethyl group can undergo substitution reactions, making it a versatile intermediate in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,2-Trichloroethanol: Used as a precursor in the synthesis of 2,2,2-Trichloroethyl acrylate.
2,2,2-Trichloroethyl methacrylate: Similar in structure but with a methacrylate group instead of an acrylate group.
2-Chloroethyl acrylate: Contains a chloroethyl group instead of a trichloroethyl group.
Uniqueness
This compound is unique due to its combination of the acrylate group and the trichloroethyl group, which imparts specific reactivity and properties. This makes it particularly useful in applications requiring both polymerization and substitution reactions .
Propriétés
IUPAC Name |
2,2,2-trichloroethyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Cl3O2/c1-2-4(9)10-3-5(6,7)8/h2H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYNDMWZEMQAWTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCC(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80963306 | |
| Record name | 2,2,2-Trichloroethyl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80963306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
44925-09-9 | |
| Record name | 2-Propenoic acid, 2,2,2-trichloroethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0044925099 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2,2-Trichloroethyl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80963306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key properties of 2,2,2-Trichloroethyl acrylate and its polymers?
A1: this compound is a monomer that can be polymerized to form hard, transparent polymers [, ]. These polymers have been studied for their thermal properties, including their decomposition temperature and glass transition temperature []. The research also investigated the limiting oxygen index of the polymers, which is a measure of their flammability [].
Q2: How is this compound polymerized?
A2: The research indicates that this compound can be polymerized via radical polymerization using 2,2′-Azobis(isobutyronitrile) (AIBN) as an initiator []. This process can be carried out in bulk to produce solid blocks or in solution using benzene as a solvent [].
Q3: What is the significance of studying the aryl-substituted derivatives of this compound?
A3: Researchers synthesized and polymerized various aryl-substituted derivatives of this compound, including those with phenyl, 4-chlorophenyl, 4-bromophenyl, and 2,5-dichlorophenyl groups []. This approach allows for the investigation of how the structure of the aryl substituent influences the properties of the resulting polymers, such as their thermal stability and flammability [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl [(4-Chlorophenyl)thio]acetate](/img/structure/B1295721.png)

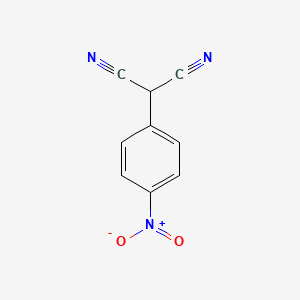
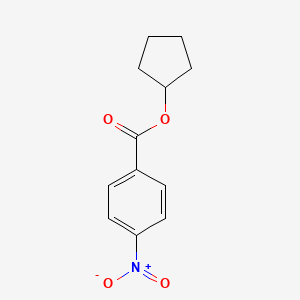
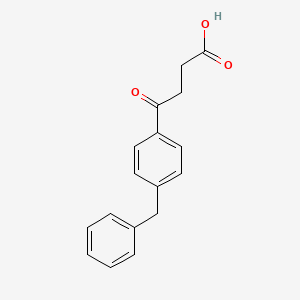
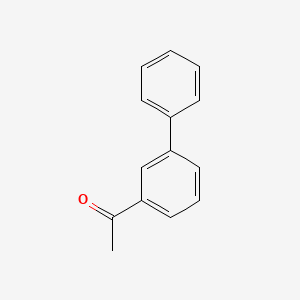
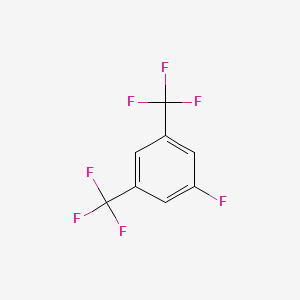
![N-[(4-Methylphenyl)sulfonyl]histidine](/img/structure/B1295735.png)
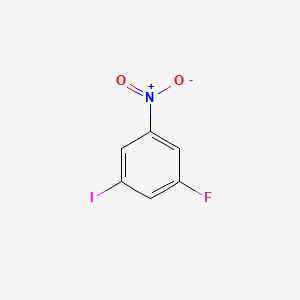
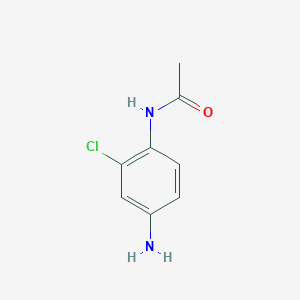
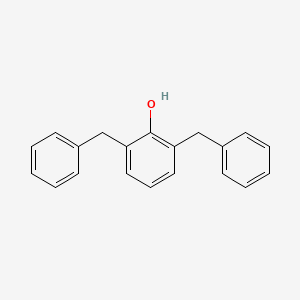
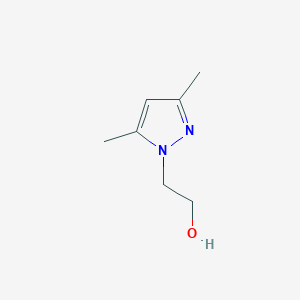
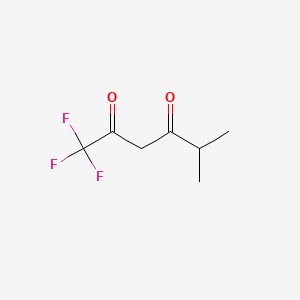
![2-[bis(ethylsulfanyl)methylidene]propanedinitrile](/img/structure/B1295745.png)
